N-benzyl-N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)sulfonyl]cyclohexanecarboxamide
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Overview
Description
N-BENZYL-N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]CYCLOHEXANECARBOXAMIDE is a complex organic compound that features a benzodiazole moiety, a sulfonyl group, and a cyclohexanecarboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-BENZYL-N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]CYCLOHEXANECARBOXAMIDE typically involves multiple steps:
Formation of the Benzodiazole Moiety: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzodiazole ring.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Attachment of the Cyclohexanecarboxamide: This step involves the coupling of the cyclohexanecarboxamide moiety to the benzodiazole-sulfonyl intermediate, typically using amide bond formation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodiazole moiety.
Reduction: Reduction reactions can occur at the sulfonyl group, converting it to a sulfide.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or organometallic compounds.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include sulfides.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-BENZYL-N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]CYCLOHEXANECARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodiazole moiety may interact with active sites, while the sulfonyl group can form hydrogen bonds or electrostatic interactions, influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
N-BENZYL-N-[(1,3-DIMETHYL-2-OXO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-5-YL)SULFONYL]CYCLOHEXANECARBOXAMIDE: shares similarities with other benzodiazole derivatives and sulfonyl-containing compounds.
Uniqueness
- The unique combination of the benzodiazole moiety, sulfonyl group, and cyclohexanecarboxamide structure gives this compound distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C23H27N3O4S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-benzyl-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonylcyclohexanecarboxamide |
InChI |
InChI=1S/C23H27N3O4S/c1-24-20-14-13-19(15-21(20)25(2)23(24)28)31(29,30)26(16-17-9-5-3-6-10-17)22(27)18-11-7-4-8-12-18/h3,5-6,9-10,13-15,18H,4,7-8,11-12,16H2,1-2H3 |
InChI Key |
HTWNGBUVDHJUBG-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C(=O)C4CCCCC4)N(C1=O)C |
Origin of Product |
United States |
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